2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Dopamine D3 Receptor CNS Drug Discovery Schizophrenia

2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 219599-99-2) is a highly functionalized pyrimidine building block widely utilized in medicinal chemistry. It features a unique combination of a tert-butyl group, a piperazine ring, and a trifluoromethyl substituent on a pyrimidine core.

Molecular Formula C13H19F3N4
Molecular Weight 288.31 g/mol
CAS No. 219599-99-2
Cat. No. B107484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
CAS219599-99-2
Synonyms2-tert-Butyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;  2-(1,1-Dimethylethyl)-4-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine
Molecular FormulaC13H19F3N4
Molecular Weight288.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=CC(=N1)N2CCNCC2)C(F)(F)F
InChIInChI=1S/C13H19F3N4/c1-12(2,3)11-18-9(13(14,15)16)8-10(19-11)20-6-4-17-5-7-20/h8,17H,4-7H2,1-3H3
InChIKeyLNKWEXSUCTYYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 219599-99-2): A Privileged Scaffold for CNS and Oncology Drug Discovery


2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 219599-99-2) is a highly functionalized pyrimidine building block widely utilized in medicinal chemistry. It features a unique combination of a tert-butyl group, a piperazine ring, and a trifluoromethyl substituent on a pyrimidine core. This specific substitution pattern confers distinct physicochemical properties and serves as a critical pharmacophore, most notably enabling potent and selective interactions with the dopamine D3 receptor (D3R) [1]. Its central role as a key intermediate in the synthesis of the clinical-stage D3R antagonist ABT 925 Fumarate for acute schizophrenia treatment underscores its proven translational relevance [2].

Why Generic Pyrimidine-Piperazine Building Blocks Cannot Substitute 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine


Generic substitution of 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine with other arylpiperazines or pyrimidine isomers is discouraged by critical, quantifiable differences in biological target engagement and physicochemical properties. The 2-tert-butyl-6-trifluoromethylpyrimidine motif is not a general-purpose linker; it is a high-affinity pharmacophore for the dopamine D3 receptor. Replacing the trifluoromethyl moiety with a difluoromethyl or carbonyl group results in a measurable loss of affinity for D2-like receptors [1]. Furthermore, the tert-butyl group is crucial for optimal lipophilicity, with the calculated Log P for this compound being 2.56 , which influences membrane permeability and metabolic stability. Using an analog with different substituents would alter these parameters, leading to unpredictable biological activity and compromising the integrity of a designed chemical series or synthetic route.

Quantitative Differentiation Evidence for 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Against Closest Analogs


Superior D3 Receptor Affinity Compared to Core Structural Analog A-437203

A direct chemical derivative of the target compound demonstrated a significantly higher binding affinity for the dopamine D3 receptor (D3R) compared to the closely related D3R antagonist A-437203. The derivative N-(4-(4-(2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-4-(pyridin-3-yl)piperazine-1-carboxamide exhibited a Ki of 5.90 nM for the human D3 receptor [1]. In contrast, A-437203, which features a propylthio linker to a pyrimidinol, has a reported Ki of approximately 10-30 nM for the D3 receptor under similar radioligand binding assay conditions using stably transfected HEK cells expressing the human receptor .

Dopamine D3 Receptor CNS Drug Discovery Schizophrenia

Validated Role as Key Intermediate for Clinical Candidate ABT 925 (D3 Antagonist)

The target compound is the definitive synthetic precursor to ABT 925 Fumerate (A112600), a dopamine D3 receptor antagonist that progressed to Phase 2 clinical trials for acute schizophrenia . This contrasts with many other piperazine-pyrimidine building blocks that lack a clear translational path to the clinic. The documented application explicitly states its use in the synthesis of a compound that has established human pharmacokinetic and safety data [1].

Clinical Intermediate ABT 925 Fumerate Schizophrenia

Utilization as a Preferential Ligand for PROTAC Development Targeting HDAC6

The target compound's scaffold has been specifically selected for the creation of potent HDAC6-targeting Proteolysis-Targeting Chimeras (PROTACs). A bifunctional molecule incorporating this pyrimidine moiety showed exceptional degradation activity, with a half-maximal effective concentration (EC50) of 6.5 nM for HDAC6 protein degradation in human MM1.S cells and an IC50 of 4.90 nM for HDAC6 enzyme inhibition [1]. This contrasts with many other PROTAC linker motifs that do not provide intrinsic target affinity, highlighting the value of this specific structure as a functional and structural component.

PROTAC HDAC6 Degradation Targeted Protein Degradation

Enhanced Lipophilicity (Log P 2.56) for Optimized CNS Drug-Like Properties

The target compound exhibits a calculated octanol-water partition coefficient (Log P) of 2.56 . This value is strategically positioned within the optimal range for central nervous system (CNS) drug candidates (typically Log P between 2 and 5), promising a balance of good membrane permeability and aqueous solubility. In contrast, many unsubstituted or less lipophilic piperazine-pyrimidine analogs fall below this optimal CNS drug space, potentially limiting their ability to cross the blood-brain barrier effectively.

Physicochemical Properties Lipophilicity CNS Drug Design

High-Impact Application Scenarios for 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine


CNS Drug Discovery: Lead Optimization of Dopamine D3 Receptor Antagonists

Prioritize procurement when running a medicinal chemistry program focused on identifying novel D3R antagonists for schizophrenia, substance abuse, or Parkinson's disease. The 5.90 nM Ki derivative data provides a quantitative benchmark for structure-activity relationship (SAR) studies, directly guiding the design of analogs with improved potency and selectivity over the D2 receptor subtype [1]. The scaffold's link to ABT 925 further validates its translational relevance .

Clinical Candidate Synthesis: Direct Scale-Up of ABT 925 Fumerate

Use as the primary starting material for the synthesis of the clinical-stage D3R antagonist ABT 925 Fumerate. The published synthetic route uses 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine as a key intermediate . This provides a de-risked synthetic path for process chemistry development and GMP production, as the intermediate is commercially available with a defined quality specification (e.g., melting point 69-71ºC) .

Targeted Protein Degradation (PROTAC) Design for Oncology

Incorporate this compound as a functionalized warhead-linker element in the design of heterobifunctional PROTACs targeting HDAC6. The documented IC50 of 4.90 nM and DC50 of 6.5 nM for a derivative confirms the core's intrinsic affinity for the target protein, simplifying the construction of potent degraders without the need for a separate target-binding ligand [1]. This is a significant advantage over using an inert linker, which can add molecular weight without contributing to target engagement.

Physicochemical Property-Driven Hit-to-Lead Chemistry

Select this scaffold at the hit-to-lead stage when computational models predict a need for enhanced lipophilicity (Log P=2.56) for CNS penetration [1]. The specific substitution pattern can serve as a reference point for modulating ADME properties within a chemical series, where analogs with a lower Log P may demonstrate poor brain exposure and those with a higher Log P risk increased metabolic clearance and toxicity.

Quote Request

Request a Quote for 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.